molecular formula C7H4N4 B1404218 3H-Imidazo[4,5-B]pyridine-7-carbonitrile CAS No. 78316-13-9

3H-Imidazo[4,5-B]pyridine-7-carbonitrile

Cat. No.: B1404218
CAS No.: 78316-13-9
M. Wt: 144.13 g/mol
InChI Key: PSYSLTIGGKLQGF-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-7-carbonitrile (CAS 78316-13-9) is a high-purity chemical intermediate serving as a privileged scaffold in medicinal chemistry and drug discovery. Its structure is analogous to purines, allowing it to interact with a wide range of biological targets . This compound is a key precursor for synthesizing fused heterocyclic systems with significant research value, particularly in the development of novel antitumor and antimicrobial agents . In anticancer research, derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent activity as inhibitors of crucial cellular proteins. These include tubulin polymerization, a key target for disrupting cell division in cancerous cells , and various protein kinases such as Aurora kinases, which are promising molecular targets in oncology . The scaffold's versatility also extends to antimicrobial applications, where its derivatives have been explored for their activity against Gram-positive bacteria such as Bacillus cereus . Researchers utilize this compound as a fundamental building block to develop and optimize new chemical entities for pharmacological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYSLTIGGKLQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276736
Record name 3H-Imidazo[4,5-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78316-13-9
Record name 3H-Imidazo[4,5-b]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78316-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-B]pyridine-7-carbonitrile typically involves the condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents. Another common method is the condensation with aldehydes under oxidative conditions . The most useful starting compounds for the synthesis are derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .

Industrial Production Methods

Industrial production methods for imidazopyridines often involve the use of various catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-B]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,3-diaminopyridine can lead to the formation of various imidazopyridine derivatives .

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the most significant applications of 3H-imidazo[4,5-b]pyridine-7-carbonitrile is its role as a DHODH inhibitor. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cells, including pathogenic microorganisms and cancer cells. Inhibitors of this enzyme have therapeutic potential in treating autoimmune diseases and cancers.

  • Diseases Targeted : The inhibition of DHODH has been associated with treatments for:
    • Multiple sclerosis
    • Rheumatoid arthritis
    • Various cancers (e.g., leukemia) .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism : The presence of specific substituents on the imidazopyridine structure enhances its binding affinity to bacterial targets, leading to increased antibacterial activity. For instance, modifications at the para position of phenyl groups have been linked to improved efficacy against strains like Staphylococcus aureus and Escherichia coli .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, often involving alkylation reactions and the use of environmentally benign solvents. Recent advancements have highlighted efficient synthetic routes that yield high purity with minimal environmental impact .

Synthetic Pathways

A notable synthetic approach involves:

  • Starting Materials : Utilizing 2-chloro-3-nitropyridine.
  • Reagents : Employing primary amines and aromatic aldehydes.
  • Conditions : Conducting reactions in green solvents like water and isopropanol to enhance sustainability .

Therapeutic Efficacy in Autoimmune Disorders

In a study focusing on multiple sclerosis, compounds derived from this compound demonstrated significant inhibition of lymphocyte proliferation by blocking DHODH activity. This led to a reduction in inflammatory markers associated with the disease .

Anticancer Activity

Another investigation explored the anticancer properties of these compounds against various cancer cell lines. The results indicated that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells via modulation of key signaling pathways .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Notes
Autoimmune DisordersMultiple sclerosis, rheumatoid arthritisInhibition of DHODH
Cancer TreatmentVarious cancersInduction of apoptosis; inhibition of proliferation
Antimicrobial ActivityEffective against Gram-positive and negative bacteriaEnhanced binding through structural modifications

Comparison with Similar Compounds

Key Observations :

Ring Fusion Position : The [4,5-b] fusion in the target compound creates a distinct electronic environment compared to [4,5-c] or [1,2-a] isomers, influencing reactivity and binding interactions .

Substituent Effects: The 7-cyano group enhances electrophilicity, making the compound suitable for nucleophilic additions or cycloadditions, whereas carboxamide or aldehyde derivatives are more common in drug discovery .

Commercial and Research Utility

  • Purity and Availability : The target compound is available at ≥97% purity (Aladdin), outperforming analogs like 3H-imidazo[4,5-c]pyridine-7-carbonitrile (95%) .
  • Applications: Its cyano group facilitates use in photoactive materials and metal-organic frameworks (MOFs), whereas carboxamide analogs (e.g., Imidazo[1,2-a]pyridine-2-carboxamide) are prioritized in medicinal chemistry .

Biological Activity

3H-Imidazo[4,5-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused imidazole and pyridine ring system with a carbonitrile group at the 7-position, which enhances its reactivity and potential for biological interactions. The molecular formula is C₇H₄N₄, and it has been studied for its anticancer and antimicrobial properties, among others.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of this compound and its derivatives. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, primarily by targeting specific kinases.

  • Kinase Inhibition : One notable study demonstrated that derivatives of this compound effectively inhibited Aurora-A and Aurora-B kinases, which are critical in cell cycle regulation. For instance, compound 7a showed IC₅₀ values of 0.212 μM and 0.461 μM against Aurora-A and Aurora-B, respectively, and had a potent growth inhibition effect on SW620 and HCT116 human colon carcinoma cells (GI₅₀ = 0.18 and 0.15 μM) .
  • Cell Line Specificity : The antiproliferative activity varies across different cancer cell lines. For example, amidino-substituted derivatives exhibited selective activity against HeLa cells with IC₅₀ values ranging from 0.4 to 0.7 μM . A broader evaluation showed that various imidazo[4,5-b]pyridine derivatives displayed significant activity against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. While many derivatives showed limited antibacterial activity, one compound demonstrated moderate effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications:

  • Substituents : The introduction of various substituents on the imidazo[4,5-b]pyridine scaffold has been shown to enhance both anticancer and antimicrobial activities. For instance, bromo-substituted derivatives exhibited improved antiproliferative effects compared to their unsubstituted counterparts .
  • Functional Groups : The presence of functional groups such as amidino or pyrazole groups at specific positions has been linked to increased potency against targeted kinases and improved selectivity towards cancer cell lines .

Case Study 1: Aurora Kinase Inhibition

A study focused on the synthesis of new imidazo[4,5-b]pyridine derivatives aimed at inhibiting Aurora kinases. The results indicated that specific substitutions at the C7 position led to enhanced inhibitory effects on both Aurora-A and Aurora-B kinases, with subsequent growth inhibition in cancer cell lines .

Case Study 2: Antiproliferative Activity in Diverse Cell Lines

Another investigation evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine compounds across multiple human cancer cell lines. The findings revealed that certain derivatives were particularly effective against colorectal carcinoma cells, showcasing IC₅₀ values as low as 0.15 μM .

Table 1: Biological Activity of Selected Derivatives

CompoundTarget KinaseIC₅₀ (μM)Cancer Cell LineGI₅₀ (μM)
7a Aurora-A0.212SW6200.18
7a Aurora-B0.461HCT1160.15
14 --E. coliMIC: 32
10 --HeLaIC₅₀: ~0.4
8 --NCI-H460-

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
BromoIncreased antiproliferative activity
AmidinoEnhanced selectivity towards cancer cells
PyrazoleImproved kinase inhibition

Q & A

Q. What synthetic methodologies are effective for preparing 3H-imidazo[4,5-b]pyridine-7-carbonitrile derivatives?

Methodology :

  • Condensation reactions : React arylidene malononitriles with 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile in absolute ethanol under reflux, using piperidine as a catalyst (3–5 hours). Recrystallize the crude product from EtOH/DMF mixtures to improve purity .
  • Heterocyclic assembly : For brominated analogs (e.g., 7-bromo derivatives), combine pyridine diamines with aldehydes (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid) in DMF with p-toluenesulfonic acid .

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC to optimize reflux duration.
  • Adjust solvent polarity during recrystallization to minimize byproduct contamination.

Q. How can structural analogs of this compound be characterized for regiochemical purity?

Analytical workflow :

  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., bromine at position 7 vs. 6). Integrate aromatic proton signals to verify regioselectivity .
  • Mass spectrometry : Compare experimental molecular ion peaks ([M+H]+^+) with theoretical values (e.g., molecular weight 274.12 g/mol for 7-bromo-2-phenyl derivatives) .
  • X-ray crystallography : Resolve ambiguous cases where steric effects or tautomerism complicate spectral interpretation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the design of this compound derivatives for target-specific applications?

Strategy :

  • Reaction pathway simulation : Use DFT to model transition states in condensation reactions, identifying energy barriers that influence yield (e.g., piperidine’s role in stabilizing intermediates) .
  • Electronic property prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles, guiding functionalization at the 7-carbonitrile position .
  • Docking studies : Screen derivatives for binding affinity to biological targets (e.g., c-Met kinase) by aligning electron density maps with active-site residues .

Case study : DFT-optimized imidazopyridines showed improved c-Met kinase inhibition (IC50_{50} < 50 nM) compared to trial-and-error synthesized analogs .

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer) be resolved for imidazopyridine derivatives?

Resolution framework :

  • Dose-response profiling : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to distinguish selective toxicity from non-specific effects.
  • Mechanistic studies :
    • For antimicrobial activity: Assess membrane disruption via LIVE/DEAD staining or β-galactosidase leakage assays.
    • For anticancer activity: Evaluate apoptosis induction (caspase-3 activation) or kinase inhibition (ATP-competitive assays) .
  • Structural benchmarking : Compare IC50_{50} values of analogs (e.g., bromo vs. methyl substituents) to identify substituent-dependent activity trends .

Q. What experimental design principles optimize reaction conditions for imidazopyridine synthesis?

Statistical approach :

  • Factorial design : Vary factors like temperature (60–100°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (DMF vs. ethanol) in a 2k^k factorial setup to identify significant variables .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., reflux time and catalyst concentration) to maximize yield while minimizing byproducts .

Example : A 3-factor factorial design reduced the synthesis time of 7-substituted derivatives by 40% while maintaining >85% yield .

Q. How do prototropic equilibria in 3H-imidazo[4,5-b]pyridine derivatives affect their photophysical properties?

Methodological insights :

  • Solvent-dependent studies : Compare UV-Vis absorption/emission spectra in polar (water) vs. non-polar (toluene) solvents to track tautomeric shifts (e.g., 1H vs. 3H forms) .
  • pH titration : Monitor fluorescence quenching at varying pH (2–12) to correlate protonation states with quantum yield changes .

Key finding : Derivatives with electron-withdrawing groups (e.g., 7-nitro) exhibit red-shifted emission in acidic media due to stabilized enol tautomers .

Q. What strategies address low solubility of imidazopyridine-carbonitrile derivatives in aqueous biological assays?

Solutions :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility, which are cleaved in vivo .
  • Nanoformulation : Encapsulate derivatives in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability without cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-Imidazo[4,5-B]pyridine-7-carbonitrile
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3H-Imidazo[4,5-B]pyridine-7-carbonitrile

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